molecular formula C27H42O10 B586675 Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide CAS No. 56162-38-0

Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide

Cat. No.: B586675
CAS No.: 56162-38-0
M. Wt: 526.623
InChI Key: ZOUIYQYRHDDOIF-JVMSDKPCSA-N
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Description

Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C27H42O10 and its molecular weight is 526.623. The purity is usually 95%.
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Scientific Research Applications

GLP-1 Receptor Agonists in Diabetes and Beyond

Therapeutic Potential and Safety : GLP-1 receptor agonists have been recognized for their efficacy and safety in treating diabetes, with benefits extending beyond glucose control. These agents mimic the effects of the incretin hormone GLP-1, enhancing insulin secretion, reducing glucagon release, and promoting satiety, among other effects. Notably, they have been associated with weight loss, improvements in blood pressure and cholesterol levels, and preservation of beta-cell function (Prasad-Reddy & Isaacs, 2015).

Mechanisms of Action : The structure, function, and physiological effects of GLP-1 and its receptor have been extensively studied, highlighting the hormone's role in insulin secretion, beta-cell neogenesis, reduction in glucagon secretion, and delay in gastric emptying (Donnelly, 2012).

Clinical Applications and Comparisons : Various GLP-1 receptor agonists, including exenatide, liraglutide, albiglutide, dulaglutide, and lixisenatide, have been approved and demonstrate important pharmacodynamic and pharmacokinetic differences, with common adverse effects like nausea and vomiting. Their use has been associated with improved blood glucose control, weight loss, and increased insulin sensitivity, indicating their effectiveness for patients with type 2 diabetes (Christensen et al., 2011).

Beyond Diabetes : GLP-1 receptor agonists also show promise in treating neurodegenerative disorders such as Parkinson’s disease, highlighting their neuroprotective potential. They are capable of inhibiting inflammation, improving neuronal survival, and enhancing dopaminergic transmission in the brain, which points to their broader therapeutic applications beyond metabolic disorders (Yang et al., 2022).

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[(3R,5R,8R,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O10/c1-25-8-5-14(28)11-13(25)3-4-15-16(25)6-9-26(2)17(15)7-10-27(26,35)18(29)12-36-24-21(32)19(30)20(31)22(37-24)23(33)34/h13-17,19-22,24,28,30-32,35H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15-,16?,17+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUIYQYRHDDOIF-JVMSDKPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858453
Record name (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56162-38-0
Record name (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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